3-Chloropropyl 3,4-dimethylphenyl ether

Description

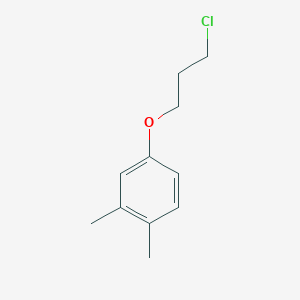

3-Chloropropyl 3,4-dimethylphenyl ether is a chlorinated aromatic ether characterized by a 3,4-dimethylphenyl group linked to a 3-chloropropyl chain via an ether oxygen. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, or advanced materials. Its structure combines electron-donating methyl groups on the aromatic ring with an electron-withdrawing chlorine atom on the alkyl chain, creating a unique electronic profile that influences reactivity and intermolecular interactions.

Properties

Molecular Formula |

C11H15ClO |

|---|---|

Molecular Weight |

198.69 g/mol |

IUPAC Name |

4-(3-chloropropoxy)-1,2-dimethylbenzene |

InChI |

InChI=1S/C11H15ClO/c1-9-4-5-11(8-10(9)2)13-7-3-6-12/h4-5,8H,3,6-7H2,1-2H3 |

InChI Key |

KTYIRUDAFDWGFB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)OCCCCl)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following table compares 3-chloropropyl 3,4-dimethylphenyl ether with structurally related compounds, emphasizing substituent effects, molecular weight, and inferred physicochemical properties:

Analysis of Substituent Effects

The 3-chloropropyl chain enhances electrophilicity at the β-carbon, making it susceptible to nucleophilic substitution—a feature absent in non-chlorinated ethers.

Hydrogen Bonding and Crystallinity: Unlike sulfonamide-based analogs (e.g., 4-amino-6-chlorobenzene-1,3-disulfonamide), the target compound lacks strong hydrogen-bond donors, suggesting weaker crystal packing forces and lower melting points compared to sulfonamides . The ether oxygen may participate in weak C–H···O interactions, as observed in other aromatic ethers .

Solubility and Lipophilicity :

- The methyl groups on the aromatic ring increase hydrophobicity relative to polar analogs like disulfonamides. However, the shorter chloropropyl chain likely results in lower logP values compared to long-chain esters (e.g., octyl propionate derivatives) .

Methodological Considerations

- Hydrogen-Bond Patterns : Graph set analysis (per Etter’s formalism) could elucidate packing motifs, though experimental data are needed for confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.